N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-(4-methoxyphenyl)-10,16-bis(4-nitrophenyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
CAS No.:
Cat. No.: VC18840729
Molecular Formula: C48H30F6N3O7P
Molecular Weight: 905.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C48H30F6N3O7P |
|---|---|
| Molecular Weight | 905.7 g/mol |
| IUPAC Name | N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-(4-methoxyphenyl)-10,16-bis(4-nitrophenyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine |
| Standard InChI | InChI=1S/C48H30F6N3O7P/c1-62-38-20-18-35(19-21-38)55(27-28-22-33(47(49,50)51)26-34(23-28)48(52,53)54)65-63-45-41(29-10-14-36(15-11-29)56(58)59)24-31-6-2-4-8-39(31)43(45)44-40-9-5-3-7-32(40)25-42(46(44)64-65)30-12-16-37(17-13-30)57(60)61/h2-26H,27H2,1H3 |
| Standard InChI Key | ZAUBYOBKVJTCGC-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)N(CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)P3OC4=C(C5=CC=CC=C5C=C4C6=CC=C(C=C6)[N+](=O)[O-])C7=C(O3)C(=CC8=CC=CC=C87)C9=CC=C(C=C9)[N+](=O)[O-] |
Introduction
Structural Characteristics and Molecular Architecture
Core Phosphapentacyclic Framework
The compound’s defining feature is its phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-decane skeleton, a rigid polycyclic system incorporating a phosphorus atom within a heterocyclic ring. This structure is stabilized by fused aromatic rings and ether linkages (12,14-dioxa), which enhance thermal and oxidative stability. Comparative analysis with analogous compounds, such as 10-[[13-(dimethylamino)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl]methoxymethyl]-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine (MW: 760.7 g/mol), reveals shared motifs, including the phosphapentacyclic core and ether-oxygen bridges .
Substituent Effects
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Trifluoromethyl Groups: The 3,5-bis(trifluoromethyl)phenyl moiety contributes to lipophilicity and electron-deficient character, favoring interactions with hydrophobic biological targets or materials .
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4-Nitrophenyl Groups: Electron-withdrawing nitro groups at positions 10 and 16 modulate electronic density, potentially enhancing reactivity in catalytic or photochemical applications .
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Methoxyphenyl and Benzyl Groups: The N-(4-methoxyphenyl) and benzyl substituents introduce steric bulk and hydrogen-bonding capacity, critical for molecular recognition in medicinal chemistry.
Synthesis and Optimization Strategies
Multi-Step Organic Synthesis
The synthesis of phosphapentacyclic compounds typically involves sequential cyclization and functionalization steps. For example, 1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)piperidine is synthesized via phosphorus-mediated cyclization of pre-functionalized aromatic precursors, followed by piperidine incorporation. Key challenges include regioselectivity in cyclization and purification of stereoisomers, as seen in (11bR)-N-[3,5-Bis(trifluoromethyl)benzyl]-N-(4-methoxyphenyl)-2,6-bis(4-nitrophenyl)dinaphtho[2,1-d:1',2'-f] dioxaphosphepin-4-amine (95% purity) .
Reaction Conditions
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Cyclization: Performed under inert atmospheres using catalysts such as Pd(PPh₃)₄ to facilitate cross-coupling.
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Functional Group Compatibility: Nitro and trifluoromethyl groups require mild conditions to prevent decomposition, often necessitating low-temperature steps .
Physicochemical Properties and Stability
Thermal and Chemical Stability
Comparative Analysis with Structural Analogs
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